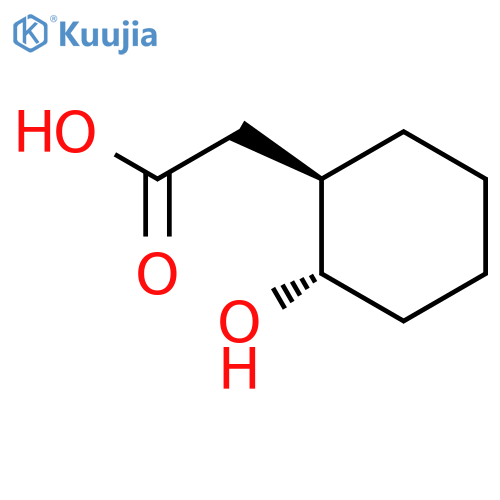

Cas no 75364-90-8 (2-(1R,2S)-2-hydroxycyclohexylacetic acid)

75364-90-8 structure

商品名:2-(1R,2S)-2-hydroxycyclohexylacetic acid

2-(1R,2S)-2-hydroxycyclohexylacetic acid 化学的及び物理的性質

名前と識別子

-

- CYCLOHEXANEACETIC ACID, 2-HYDROXY-, (1R-TRANS)-

- 2-(1R,2S)-2-hydroxycyclohexylacetic acid

-

2-(1R,2S)-2-hydroxycyclohexylacetic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-192872-0.25g |

2-[(1R,2S)-2-hydroxycyclohexyl]acetic acid |

75364-90-8 | 95% | 0.25g |

$487.0 | 2023-09-17 | |

| Aaron | AR024KUZ-500mg |

2-[(1R,2S)-2-hydroxycyclohexyl]acetic acid |

75364-90-8 | 95% | 500mg |

$1081.00 | 2025-02-15 | |

| Aaron | AR024KUZ-2.5g |

2-[(1R,2S)-2-hydroxycyclohexyl]acetic acid |

75364-90-8 | 95% | 2.5g |

$2681.00 | 2025-02-15 | |

| Enamine | EN300-192872-0.5g |

2-[(1R,2S)-2-hydroxycyclohexyl]acetic acid |

75364-90-8 | 95% | 0.5g |

$768.0 | 2023-09-17 | |

| Enamine | EN300-192872-1g |

2-[(1R,2S)-2-hydroxycyclohexyl]acetic acid |

75364-90-8 | 95% | 1g |

$986.0 | 2023-09-17 | |

| 1PlusChem | 1P024KMN-10g |

2-[(1R,2S)-2-hydroxycyclohexyl]acetic acid |

75364-90-8 | 95% | 10g |

$5298.00 | 2024-04-21 | |

| Aaron | AR024KUZ-5g |

2-[(1R,2S)-2-hydroxycyclohexyl]acetic acid |

75364-90-8 | 95% | 5g |

$3955.00 | 2023-12-15 | |

| Enamine | EN300-192872-0.1g |

2-[(1R,2S)-2-hydroxycyclohexyl]acetic acid |

75364-90-8 | 95% | 0.1g |

$342.0 | 2023-09-17 | |

| 1PlusChem | 1P024KMN-500mg |

2-[(1R,2S)-2-hydroxycyclohexyl]acetic acid |

75364-90-8 | 95% | 500mg |

$1012.00 | 2024-04-21 | |

| Enamine | EN300-192872-5g |

2-[(1R,2S)-2-hydroxycyclohexyl]acetic acid |

75364-90-8 | 95% | 5g |

$2858.0 | 2023-09-17 |

2-(1R,2S)-2-hydroxycyclohexylacetic acid 関連文献

-

1. Synthesis and modification of monodisperse silica microspheres for UPLC separation of C60 and C70†Bing Yu,Hailin Cong,Lei Xue,Chao Tian,Xiaodan Xu,Qiaohong Peng,Shujing Yang Anal. Methods, 2016,8, 919-924

-

Alain Mayer,Adrian Häberli,Christian J. Leumann Org. Biomol. Chem., 2005,3, 1653-1658

-

Ashish Singh,Parul Verma,Debabrata Samanta,Anupam Dey,Jyotirmoy Dey,Tapas Kumar Maji J. Mater. Chem. A, 2021,9, 5780-5786

-

Taku Shoji,Miwa Tanaka,Sho Takagaki,Kota Miura,Akira Ohta,Ryuta Sekiguchi,Shunji Ito,Shigeki Mori,Tetsuo Okujima Org. Biomol. Chem., 2018,16, 480-489

-

Naiyan Lu,Jiaojiao Liu,Jingliang Li,Zexin Zhang,Yuyan Weng,Bing Yuan,Kai Yang J. Mater. Chem. B, 2014,2, 3791-3798

75364-90-8 (2-(1R,2S)-2-hydroxycyclohexylacetic acid) 関連製品

- 393835-65-9(5-Amino-N-acetyltryptamine)

- 1368185-84-5(1H-Indol-3-amine, 6-methyl-)

- 1187933-35-2(5-Bromo-1-methylquinolin-2(1H)-one)

- 2138221-66-4(methyl 6-tert-butyl-2-chloro-5,6,7,8-tetrahydroquinoline-4-carboxylate)

- 2092798-12-2(4-(3,4-Difluorophenyl)-3,3-dimethylpyrrolidine)

- 1823183-22-7(4-[2-(pyridin-3-yl)-1,3-thiazol-5-yl]pyrimidin-2-amine)

- 2138421-48-2(3-amino-N-cyclobutyl-N-methyl-N-propylbenzene-1-sulfonoimidamide)

- 2229400-41-1(2,2-dimethyl-3-(2-methyl-6-nitrophenyl)propan-1-ol)

- 851802-43-2(1-(naphthalene-2-carbonyl)-2-{(4-nitrophenyl)methylsulfanyl}-4,5-dihydro-1H-imidazole)

- 1869599-51-8(5-(Benzyloxy)-2-{[(benzyloxy)carbonyl]amino}pentanoic acid)

推奨される供給者

Jinta Yudi Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量